N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1, COX-2) enzymes .
Mode of Action
Related compounds have been shown to exhibit antibacterial activity by interacting with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells and the creation of pores in the bacterial cell membranes . In terms of anti-inflammatory activity, similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
Related compounds have been shown to affect the pathways involving cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Result of Action
Related compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the condensation of 4-ethoxybenzo[d]thiazol-2-amine with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. A catalytic amount of glacial acetic acid is often used to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent.
Cancer Research: Studies have explored its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: This compound shares structural similarities with N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide and exhibits similar biological activities.
2,4-disubstituted thiazoles: These compounds also possess a thiazole ring and demonstrate a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both ethoxy and hydrazide functional groups
Biological Activity
N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and antiviral properties. The structural characteristics of benzothiazole and hydrazone moieties contribute significantly to its biological efficacy.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-ethoxybenzo[d]thiazole and benzohydrazide. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. The compound exhibits activity against various bacterial strains and fungi. In vitro tests have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 30 |
Candida albicans | 20 | 25 |
These results indicate that the compound has significant potential as an antimicrobial agent.
Anticancer Activity
This compound has been evaluated for its anticancer properties in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12 | Induction of apoptosis |
MCF-7 (breast cancer) | 10 | Cell cycle arrest and apoptosis |
A549 (lung cancer) | 15 | Reactive oxygen species generation |
The compound's ability to selectively induce cell death in cancer cells while sparing normal cells highlights its therapeutic potential.
Antiviral Activity
Research has also explored the antiviral activity of this compound against various viruses. Preliminary studies suggest that it may inhibit viral replication in cell cultures.
Virus | Viral Reduction (%) | IC50 (µg/mL) |
---|---|---|
Herpes Simplex Virus (HSV) | 70 | 5 |
Hepatitis C Virus (HCV) | 60 | 8 |
These findings suggest that the compound could serve as a lead in the development of antiviral therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the ethoxy group enhances lipophilicity, improving cellular uptake, while the thiazole ring is crucial for interaction with biological targets.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of benzothiazole highlighted that modifications in substituents significantly affect antimicrobial potency. This compound showed enhanced activity compared to its unsubstituted counterparts.
- Anticancer Mechanism Investigation : In a comparative analysis with standard anticancer agents, this compound demonstrated superior efficacy in inducing apoptosis in resistant cancer cell lines, suggesting its potential as a novel therapeutic agent.
- Antiviral Screening : A recent screening against a panel of viruses indicated that this compound could inhibit viral replication significantly, warranting further investigation into its mechanism of action and potential clinical applications.
Properties
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-21-12-9-6-10-13-14(12)17-16(22-13)19-18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJBHXBTLYXYRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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